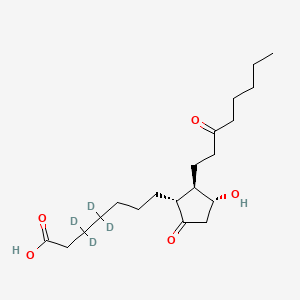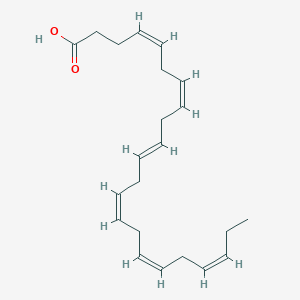
(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is abundant in the central nervous system and plays a significant role in anti-inflammatory processes . This compound is crucial for maintaining the structural integrity of cell membranes, particularly in the brain and retina.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid involves multiple steps, including the elongation and desaturation of shorter-chain fatty acids. The process typically starts with alpha-linolenic acid, which undergoes a series of enzymatic reactions to form docosahexaenoic acid .
Industrial Production Methods
Industrial production of this compound often involves the extraction from marine sources such as fish oil. The extracted oil is then purified and concentrated to obtain high-purity docosahexaenoic acid .
Analyse Des Réactions Chimiques
Types of Reactions
(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and alcohols or amines for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced forms of the compound, and substituted esters or amides .
Applications De Recherche Scientifique
(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid has numerous scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the study of fatty acids.
Biology: It plays a role in cell signaling and membrane fluidity.
Medicine: It is investigated for its potential benefits in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.
Industry: It is used in the formulation of dietary supplements and functional foods
Mécanisme D'action
The mechanism of action of (4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and cell signaling pathways. It acts as a ligand for retinoid X receptors and modulates the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eicosapentaenoic acid: Another n-3 polyunsaturated fatty acid with anti-inflammatory properties.
Alpha-linolenic acid: A precursor to both docosahexaenoic acid and eicosapentaenoic acid.
Arachidonic acid: An n-6 polyunsaturated fatty acid involved in inflammatory processes.
Uniqueness
(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid is unique due to its high degree of unsaturation and its significant role in the central nervous system. Its ability to modulate inflammatory responses and its essential role in brain and retinal health distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C22H32O2 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(4Z,7Z,10E,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12+,16-15-,19-18- |
Clé InChI |
MBMBGCFOFBJSGT-BQGMABQGSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CCC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


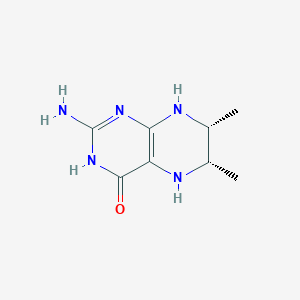
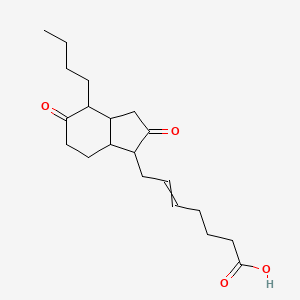
![(5Z,8E,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide](/img/structure/B10767473.png)
![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)

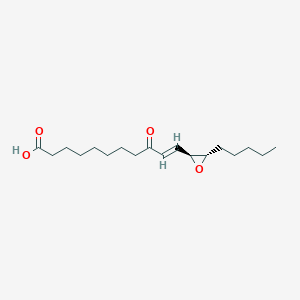
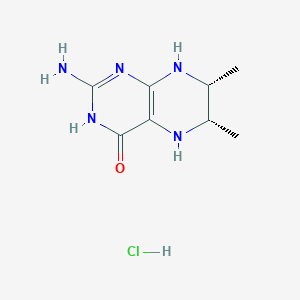
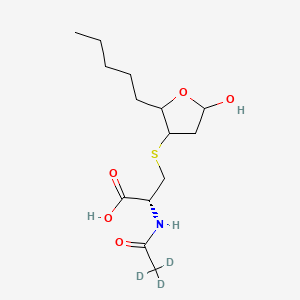
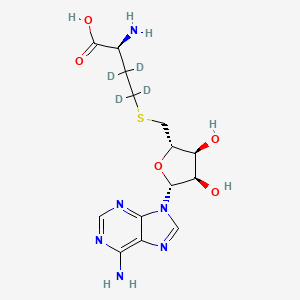
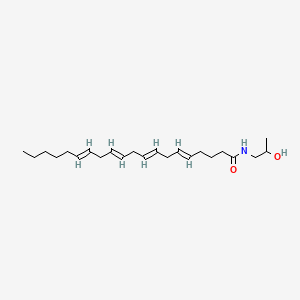
![2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767539.png)
![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)

